Clopidogrel bisulfate is a synthetic compound classified as a thienopyridine derivative. [] It plays a crucial role in scientific research, particularly in the study of platelet aggregation and its inhibition. [, , , , ] This compound is a prodrug, meaning it needs to be metabolized in the body to become active. []
Clopidogrel bisulfate is classified as a thienopyridine derivative and is primarily used as an antiplatelet agent. It is marketed under the brand name Plavix and is indicated for the prevention of thrombotic events in patients with a history of myocardial infarction, stroke, or peripheral arterial disease. The compound acts by inhibiting platelet aggregation, thereby reducing the risk of blood clots.
The synthesis of clopidogrel bisulfate involves several methods, with notable approaches including:
These methods highlight the complexity and efficiency required for producing clopidogrel bisulfate on both laboratory and industrial scales.
The molecular structure of clopidogrel bisulfate can be represented by its chemical formula , indicating the presence of a thienopyridine core. The structure features:
The three-dimensional conformation of clopidogrel allows it to effectively bind to its target receptors involved in platelet activation .
Clopidogrel bisulfate undergoes various chemical reactions during its synthesis and metabolism:
These reactions are essential for understanding both the synthesis and pharmacodynamics of clopidogrel.
Clopidogrel exerts its antiplatelet effect through the inhibition of adenosine diphosphate (ADP) binding to the P2Y12 receptor on platelets. This mechanism can be detailed as follows:
Clopidogrel bisulfate exhibits several notable physical and chemical properties:
These properties are critical for its formulation into effective pharmaceutical preparations.
Clopidogrel bisulfate has significant applications in clinical settings:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6